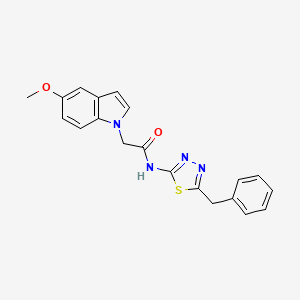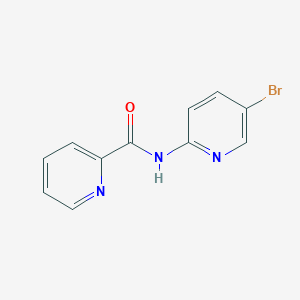![molecular formula C23H25NO3 B14938579 5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)
5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a hydroxy group, a methyl group, a piperidino group, and a phenyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.
Attachment of the Piperidino Group: The piperidino group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the chromen-2-one core.
Introduction of the Phenyl Group: The phenyl group can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidino group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine derivatives in the presence of a suitable leaving group and a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted chromen-2-one derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromen-2-one derivatives.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on the cell surface to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler chromen-2-one derivative with similar biological activities.
4-Phenylcoumarin: Another chromen-2-one derivative with a phenyl group, but lacking the piperidino group.
6-Methyl-4-phenylcoumarin: A chromen-2-one derivative with both methyl and phenyl groups, but lacking the piperidino group.
Uniqueness
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to the presence of the piperidino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Propriétés
Formule moléculaire |
C23H25NO3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H25NO3/c1-15-8-10-24(11-9-15)14-19-16(2)12-20-22(23(19)26)18(13-21(25)27-20)17-6-4-3-5-7-17/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |
Clé InChI |
ILROOATVOJRTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)

![2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938531.png)


![3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938544.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14938550.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938572.png)
